
CID 170997577
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acetate, also known as chromium(III) acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is commonly encountered as a green or blue-green solid and is soluble in water. It is a member of a family of salts where the cation has the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, and it is often associated with various anions such as chloride and nitrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromic acetate is typically prepared by the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which leads to the rapid precipitation of chromic acetate as a bright red powder. The reaction can be summarized as follows:
[ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^{-} + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromic acetate is produced by adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle. The mixture is heated while stirring to 70-80°C for about 6 hours. After the reaction, the mixture is cooled, and the resulting crystals are separated, dried, and screened to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chromic acetate undergoes various types of chemical reactions, including:
Oxidation: Chromic acetate can be oxidized to form chromium(III) oxide.
Reduction: It can be reduced to chromium(II) acetate.
Substitution: Ligands in chromic acetate can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc is commonly used as a reducing agent.
Substitution: Ligand substitution reactions often involve the use of other acetate or chloride ligands.
Major Products
Oxidation: Chromium(III) oxide.
Reduction: Chromium(II) acetate.
Substitution: Various substituted chromium complexes.
Wissenschaftliche Forschungsanwendungen
Chromic acetate has several applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other chromium compounds.
Biology: It is used in studies involving the interaction of chromium with biological molecules.
Medicine: Research is ongoing into its potential use in treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and as a mordant in textile dyeing
Wirkmechanismus
The mechanism of action of chromic acetate involves its ability to form coordination complexes with various ligands. The chromium centers in chromic acetate are octahedrally coordinated, and the compound can interact with other molecules through ligand exchange and redox reactions. The molecular targets and pathways involved include the formation of stable complexes with organic and inorganic ligands, which can influence various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Chromic acetate can be compared with other similar compounds such as:
Chromium(II) acetate: This compound features a quadruple bond between two chromium atoms and is used as a reducing agent.
Iron(III) acetate: Similar in structure to chromic acetate, but with iron as the central metal.
Manganese(III) acetate: Another similar compound with manganese as the central metal.
Chromic acetate is unique due to its distinctive structure, which features octahedral chromium(III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands .
Eigenschaften
Molekularformel |
C6H9CrO6-3 |
|---|---|
Molekulargewicht |
229.13 g/mol |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/p-3 |
InChI-Schlüssel |
RNYGFMAGXOZVNR-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)
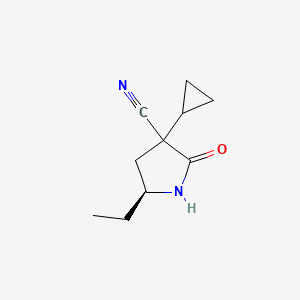

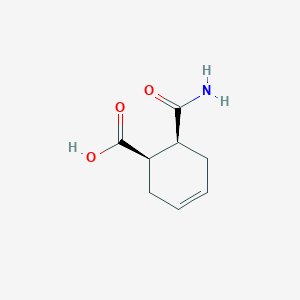
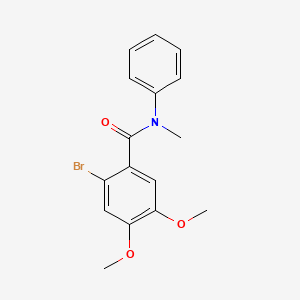
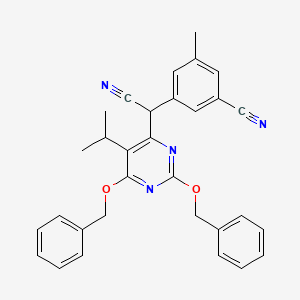
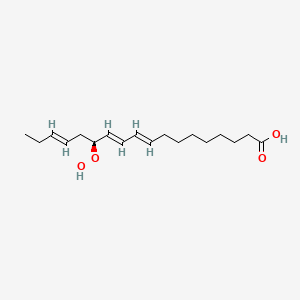
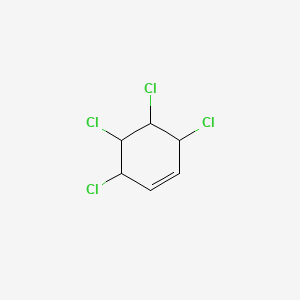
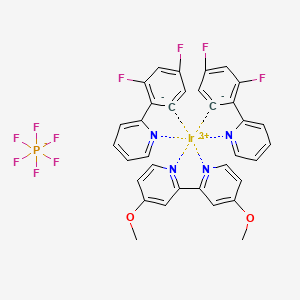
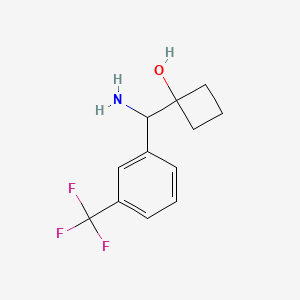
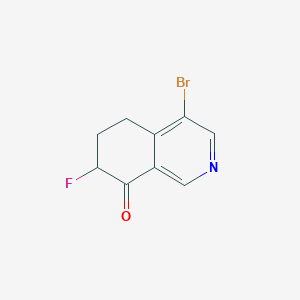
![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
